![molecular formula C13H26ClNO3 B13390756 O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride](/img/structure/B13390756.png)
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride
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Overview
Description
Preparation Methods
The synthesis of H-Hyp(tBu)-OtBu hydrochloride involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group (tBu) and the esterification of the carboxyl group with another tert-butyl group . The reaction typically occurs under mild conditions using reagents such as tert-butyl alcohol and hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride is a chemical compound with diverse applications in pharmaceutical, biochemical, cosmetic, and food industries . It is also used in peptide synthesis .
Pharmaceutical Development
this compound is a valuable intermediate in synthesizing pharmaceuticals, especially those that target neurological disorders because it can effectively cross the blood-brain barrier . Additionally, it shows promise in developing novel treatments for neurological disorders and cancer, where precise molecular design is crucial .
Peptide Synthesis
In peptide synthesis, this compound acts as a protecting group for amino acids, which enhances the stability and yield of peptide chains during chemical reactions . It introduces hydroxyl groups, which enhances the stability and bioactivity of peptide-based therapeutics .
Biochemical Research
Researchers use this compound in studies related to protein folding and stability, helping to understand the mechanisms of diseases linked to misfolded proteins .
Cosmetic Formulations
The cosmetic industry explores this compound for its potential skin-conditioning properties, making it a candidate for anti-aging products . It can be incorporated into skincare products for its moisturizing properties, which helps to improve skin hydration and elasticity .
Mechanism of Action
The mechanism of action of H-Hyp(tBu)-OtBu hydrochloride involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by interacting with peptide bonds and other functional groups in proteins . This interaction can affect the biological activity of proteins and peptides, making it useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
H-Hyp(tBu)-OtBu hydrochloride can be compared with other similar compounds such as:
Fmoc-Hyp-OH: Another proline derivative used in peptide synthesis.
H-tBu-Gly-OtBu hydrochloride: A glycine derivative with similar protective groups.
H-Ser-OtBu hydrochloride: A serine derivative with tert-butyl protection. The uniqueness of H-Hyp(tBu)-OtBu hydrochloride lies in its specific structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
Biological Activity
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (CAS 367453-05-2) is a synthetic derivative of proline that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and proteomics. This compound is characterized by its unique structural features, including a tert-butyl group at the 4-position, which enhances its lipophilicity and stability. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.
- Chemical Formula : C13H26ClNO3
- Molecular Weight : 279.84 g/mol
- Structure : The presence of the tert-butyl group at the 4-position of the hydroxyproline structure allows for increased solubility and reactivity compared to other proline derivatives.
Biological Activity
Research indicates that this compound exhibits several key biological activities:
- Protein Synthesis and Modification : The compound mimics natural amino acids, facilitating studies on protein folding and stability. Its structural properties allow it to participate in peptide synthesis, making it valuable for drug development and biochemical research.
- Collagen Synthesis Modulation : Due to its proline-like properties, this compound may influence biological pathways related to collagen synthesis, which is crucial for tissue repair and regeneration.
- Cell Signaling : Preliminary findings suggest that it may modulate cellular signaling pathways by affecting peptide conformation, thereby impacting their biological activity.
Comparative Analysis with Similar Compounds
A comparison with other proline derivatives highlights the unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-Proline | Natural amino acid | Basic structure without modifications |
tert-Butyl L-prolinate hydrochloride | Contains a tert-butyl group | Lacks hydroxy modification |
Fmoc-O-tert-butyl-L-trans-4-hydroxyproline | Fmoc-protected variant | Used primarily in solid-phase peptide synthesis |
O-tert-Butyl-L-proline | Simple modification without hydroxy group | Less polar than O-tert-butyl-L-trans-4-hydroxyproline |
The unique combination of the hydroxy group and the tert-butyl esters in O-tert-Butyl-L-trans-4-hydroxyproline enhances its solubility and reactivity, making it particularly valuable in biochemical applications.
Case Studies and Research Findings
Several studies have explored the potential applications and biological activities of this compound:
Properties
Molecular Formula |
C13H26ClNO3 |
---|---|
Molecular Weight |
279.80 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H |
InChI Key |
SSNWMVRXDJPQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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